
Tetramisole-d5 hydrochloride
Overview
Description
Tetramisole-d5 hydrochloride is a deuterium-labeled analog of tetramisole hydrochloride. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography analyses. The molecular formula of this compound is C11H8D5ClN2S, and it has a molecular weight of 245.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetramisole-d5 hydrochloride involves the incorporation of deuterium atoms into the tetramisole molecule. This process typically starts with the synthesis of deuterated benzene, which is then used to form the deuterated phenyl ring in the tetramisole structure. The key steps include:
Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Deuterated Phenyl Ring: The deuterated benzene is then used in a series of reactions to form the deuterated phenyl ring, which is a crucial part of the tetramisole structure.
Cyclization and Hydrochloride Formation: The deuterated phenyl ring undergoes cyclization with other reactants to form the imidazothiazole ring system, followed by the addition of hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of benzene.
Automated Synthesis: Use of automated reactors for the cyclization and hydrochloride formation steps to ensure consistency and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels for analytical standards
Chemical Reactions Analysis
Types of Reactions: Tetramisole-d5 hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the imidazothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Parent amine forms.
Substitution Products: Various substituted imidazothiazole derivatives
Scientific Research Applications
Tetramisole-d5 hydrochloride is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard for the quantification of tetramisole in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of tetramisole in various biological systems.
Toxicology: For monitoring and controlling residues of tetramisole in food products, especially in veterinary medicine.
Biological Research: Investigating the biological pathways and mechanisms of action of tetramisole and its analogs
Mechanism of Action
Tetramisole-d5 hydrochloride exerts its effects by interacting with specific molecular targets, primarily enzymes involved in the metabolic pathways of parasites. It inhibits the enzyme fumarate reductase, which is crucial for the energy metabolism of parasitic worms. This inhibition disrupts the parasite’s energy production, leading to its death. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and detection in analytical studies .
Comparison with Similar Compounds
Levamisole Hydrochloride: A closely related compound with similar anthelmintic properties but without deuterium labeling.
Tetramisole Hydrochloride: The non-deuterated parent compound used for similar applications.
Other Imidazothiazole Derivatives: Compounds like thiabendazole and albendazole, which also have anthelmintic properties.
Uniqueness: Tetramisole-d5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in pharmacokinetic and analytical chemistry research, where precise quantification is essential .
Biological Activity
Tetramisole-d5 hydrochloride is a deuterated form of levamisole, an imidazothiazole derivative known for its anthelmintic and immunomodulatory properties. The incorporation of deuterium in its structure enhances its stability and pharmacokinetic profile, making it a valuable compound in research settings, particularly in studies involving drug metabolism and pharmacodynamics.
- Chemical Name : this compound
- CAS Number : 1246819-64-6
- Molecular Formula : C11H12D5ClN2S
- Molecular Weight : 245.78 g/mol
Tetramisole acts primarily as an immunomodulator and an anthelmintic agent. Its biological activity is attributed to the following mechanisms:
- Immunomodulation : It enhances the immune response by stimulating T-cell activity and increasing the production of cytokines, which are crucial for immune function.
- Anthelmintic Activity : Tetramisole disrupts the neuromuscular function of parasitic worms, leading to paralysis and eventual expulsion from the host.
Antiviral Properties
Research indicates that tetramisole exhibits antiviral effects against herpes simplex virus (HSV). In vitro studies have shown that it can inhibit viral replication, suggesting potential applications in treating viral infections .
Pharmacokinetics
A study focusing on the population pharmacokinetics of levamisole (the parent compound) in children with steroid-sensitive nephrotic syndrome revealed that the pharmacokinetic profile is similar to that observed in adults, with slightly higher elimination rates in children. This information is critical for dosing considerations in pediatric populations .
Case Study 1: Levamisole in Pediatric Nephrotic Syndrome
A randomized controlled trial evaluated the efficacy of levamisole in preventing relapses of nephrotic syndrome in children. The study found that levamisole significantly reduced the frequency of relapses and allowed for a reduction in steroid dosage, highlighting its role as an alternative treatment option .
Case Study 2: Adulteration in Cocaine Samples
Tetramisole has been identified as a common adulterant in cocaine samples, which raises concerns regarding its effects on human metabolism. A forensic analysis indicated that metabolites of tetramisole could contribute to adverse health effects when consumed with cocaine .
Comparative Analysis of Biological Activity
Property | Tetramisole | Tetramisole-d5 |
---|---|---|
Anthelmintic Activity | Yes | Yes |
Immunomodulatory Effects | Yes | Yes |
Antiviral Activity | Limited | Enhanced |
Pharmacokinetic Stability | Moderate | Improved |
Research Findings
Recent studies have emphasized the importance of deuterated compounds like tetramisole-d5 in improving the accuracy of pharmacokinetic assessments through techniques such as mass spectrometry and liquid chromatography. The deuteration helps trace drug metabolism more effectively, offering insights into how drugs behave within biological systems .
Q & A
Basic Research Questions
Q. How can researchers identify Tetramisole-d5 hydrochloride using spectroscopic methods?
- Methodological Answer : Identification typically involves UV-Vis spectrophotometry and structural confirmation via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For UV-Vis, ratio spectra manipulation (e.g., derivative spectroscopy) can resolve overlapping peaks in complex matrices. Regression parameters like λmax, linearity range, and molar absorptivity should be validated using standard solutions . Structural confirmation relies on comparing deuterium-induced shifts in NMR spectra (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) or MS fragmentation patterns to non-deuterated analogs .
Q. What are the key considerations for quantifying this compound in biological matrices using HPLC?
- Methodological Answer : Optimize chromatographic conditions (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) to separate the deuterated compound from endogenous interferents. Use deuterated internal standards (e.g., Tetramisole-d5) to correct for matrix effects. Validate sensitivity (LOD ≤ 0.1 µg/mL, LOQ ≤ 0.3 µg/mL) and precision (%RSD < 5%) across multiple runs. Sample preparation may involve protein precipitation or solid-phase extraction (SPE) to isolate the analyte .
Advanced Research Questions
Q. How should researchers validate an analytical method for this compound, and what parameters are critical?
- Methodological Answer : Validation must comply with ICH Q2(R1) guidelines. Critical parameters include:
- Linearity : Evaluate over 80–120% of the target concentration (R<sup>2</sup> ≥ 0.99) .
- Accuracy/Precision : Spike recovery (95–105%) and intra-/inter-day precision (%RSD < 5%) using triplicate analyses .
- Specificity : Confirm no interference from metabolites or matrix components via diode-array detection (DAD) or MS/MS .
- Robustness : Test variations in pH, flow rate, and column temperature .
Q. What strategies ensure isotopic purity and prevent interference from non-deuterated analogs in mass spectrometry?
- Methodological Answer : Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., m/z shifts due to D5 substitution). Monitor fragment ions unique to the deuterated compound (e.g., m/z 240.75 vs. 235.70 for non-deuterated). Validate isotopic purity (>98%) via isotopic abundance analysis and avoid cross-talk by optimizing collision energy . Long-term stability studies should confirm no deuterium exchange under storage conditions .
Q. How can researchers resolve discrepancies between spectrophotometric and chromatographic quantification results?
- Methodological Answer : Discrepancies often arise from matrix interference or incomplete extraction. Perform spike-and-recovery experiments to assess method-specific biases. Use standard addition to quantify recovery in complex matrices. Cross-validate results with orthogonal techniques (e.g., LC-MS vs. UV-Vis) and statistically analyze outliers via Grubbs’ test .
Q. What are the optimal storage conditions to maintain the stability of this compound in long-term studies?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use inert solvents (e.g., methanol) and avoid repeated freeze-thaw cycles. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and quantify impurities (e.g., 4-hydroxy-tetramisole) using stability-indicating HPLC methods .
Properties
IUPAC Name |
6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/i1D,2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPBGZRMVRFKY-GWVWGMRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN3CCSC3=N2)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746828 | |
Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-85-6 | |
Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-85-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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